molecular formula C14H23N3 B166720 1-(4-Benzylpiperazin-1-yl)propan-2-amine CAS No. 133025-64-6

1-(4-Benzylpiperazin-1-yl)propan-2-amine

Cat. No.: B166720
CAS No.: 133025-64-6
M. Wt: 233.35 g/mol
InChI Key: HERRMNLUNPHMHU-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)propan-2-amine is a chemical compound with the molecular formula C14H23N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Benzylpiperazin-1-yl)propan-2-amine can be synthesized through various synthetic routes. One common method involves the reductive amination of 4-benzylpiperazine with 2-amino-1-propanol. The reaction typically uses sodium cyanoborohydride as the reducing agent in methanol as the solvent . The reaction conditions are mild, and the product is obtained in good yield after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products include corresponding ketones or carboxylic acids.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound may influence the serotonin and dopamine systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)propan-2-amine
  • 1-(4-Phenylpiperazin-1-yl)propan-2-amine
  • 1-(4-Ethylpiperazin-1-yl)propan-2-amine

Uniqueness

1-(4-Benzylpiperazin-1-yl)propan-2-amine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross the blood-brain barrier. This structural feature may contribute to its potential pharmacological activities, making it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-13(15)11-16-7-9-17(10-8-16)12-14-5-3-2-4-6-14/h2-6,13H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERRMNLUNPHMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564210
Record name 1-(4-Benzylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133025-64-6
Record name 1-(4-Benzylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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